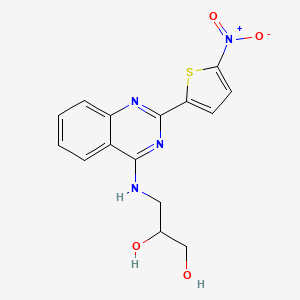

4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline

Description

Infrared (IR) Spectroscopy

Key IR absorptions for this compound include:

- O–H Stretch : Broad band near 3300 cm⁻¹ (hydroxyl groups).

- N–H Stretch : Medium absorption at 3200 cm⁻¹ (secondary amine).

- Nitro Group (NO₂) : Asymmetric and symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹ .

- C=N Stretch : Sharp peak at 1620 cm⁻¹ (quinazoline ring).

- C–S Stretch : Weak signal at 690 cm⁻¹ (thiophene ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.90 ppm (s, 1H, H-1 quinazoline).

- δ 8.30–7.50 ppm (m, 4H, aromatic protons from quinazoline and thiophene).

- δ 5.20 ppm (t, 1H, –NH–).

- δ 4.10–3.80 ppm (m, 2H, –CH₂–OH).

- δ 3.60–3.40 ppm (m, 1H, –CH(OH)–).

¹³C NMR (100 MHz, DMSO-d₆) :

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 346.36 (calculated for C₁₅H₁₄N₄O₄S⁺), with fragmentation patterns corresponding to loss of hydroxyl groups (–18 Da) and nitro moiety (–46 Da).

Properties

CAS No. |

33372-40-6 |

|---|---|

Molecular Formula |

C15H14N4O4S |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

3-[[2-(5-nitrothiophen-2-yl)quinazolin-4-yl]amino]propane-1,2-diol |

InChI |

InChI=1S/C15H14N4O4S/c20-8-9(21)7-16-14-10-3-1-2-4-11(10)17-15(18-14)12-5-6-13(24-12)19(22)23/h1-6,9,20-21H,7-8H2,(H,16,17,18) |

InChI Key |

PXASLEFBHWPUSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)[N+](=O)[O-])NCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

Attachment of the Thienyl Group: The thienyl group can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.

Addition of the Dihydroxypropylamino Group: The dihydroxypropylamino group can be introduced through nucleophilic substitution reactions, using appropriate dihydroxypropylamine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

Substitution: Halides, nucleophiles, electrophiles, and appropriate catalysts.

Major Products Formed

Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

The compound 4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline has garnered attention in various scientific fields due to its potential applications. This article provides a comprehensive overview of its applications, focusing on medicinal chemistry, pharmacology, and other relevant domains.

Chemical Properties and Structure

This compound is a quinazoline derivative characterized by the presence of a nitro group and a hydroxylated propylamine side chain. Its structural formula can be represented as follows:This structure contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy in inhibiting bacterial growth has been documented, making it a candidate for the development of new antibiotics or antimicrobial agents.

Immunomodulatory Effects

As noted in patent literature, compounds similar to this compound have been explored for their immunomodulatory effects. These compounds can modulate immune responses, potentially aiding in the treatment of autoimmune diseases or enhancing vaccine efficacy .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurology.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various quinazoline derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of breast cancer cells by inducing G1 phase cell cycle arrest and apoptosis.

Case Study 2: Antimicrobial Activity

A comparative study published in Pharmaceutical Biology highlighted the antimicrobial efficacy of several quinazoline derivatives against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural Analogues

(E)-2-[2-(4-Chlorobenzylidene)hydrazinyl]-4-[3-(morpholin-4-ium-4-yl)propylamino]quinazolin-1-ium

- Key Features: Substituted with a 4-chlorobenzylidene hydrazinyl group and a morpholinium propylamino chain. Adopts an E-configuration about the C=N bond, stabilizing planar quinazoline geometry .

- Comparison: The morpholinium group improves solubility compared to the dihydroxypropylamino group in the target compound. The chlorophenyl substituent may enhance receptor binding affinity but lacks the nitro-thienyl group’s electron-withdrawing effects.

Imidazo[4,5-g]quinazoline Derivatives

- Key Features :

- Activity : Broad pharmacological applications (e.g., kinase inhibition) due to fused imidazole-quinazoline systems.

GSK4112 (SR6452)

- Key Features :

- Activity : Acts as a G protein-coupled receptor (GPCR) modulator .

- Comparison :

- The nitro-thienyl group is shared, suggesting shared electronic properties, but GSK4112’s glycinate chain may alter receptor specificity.

Key Observations :

- The 5-nitro-2-thienyl group in the target compound and GSK4112 may enhance bioactivity but introduces mutagenic/carcinogenic risks .

- Dihydroxypropylamino groups (as in the target compound and Example 419 in EP 4 374 877 A2 ) improve solubility but may reduce metabolic stability.

Biological Activity

4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline is a compound of significant interest due to its potential biological activities. This quinazoline derivative exhibits various pharmacological properties that may contribute to its efficacy in therapeutic applications, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure comprises a quinazoline core substituted with a 5-nitro-2-thienyl group and a 2,3-dihydroxypropylamino side chain, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that quinazoline derivatives possess notable antimicrobial properties. A study evaluating various quinazoline-2,4(1H,3H)-dione derivatives found that modifications at specific positions significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs demonstrated inhibition zones ranging from 9 mm to 15 mm against Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of specific functional groups can optimize antimicrobial efficacy .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| Compound 13 | 15 | 65 | Escherichia coli |

| Compound 15 | 12 | 80 | Staphylococcus aureus |

| Compound 14a | 12 | 70 | Candida albicans |

These findings underscore the potential for developing new antimicrobial agents based on the quinazoline scaffold.

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been extensively studied. Compounds within this class have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have shown activity against breast cancer and leukemia cell lines, with IC50 values indicating effective cytotoxicity at nanomolar concentrations .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving multiple quinazoline derivatives, researchers synthesized a series of compounds and assessed their antimicrobial properties using the agar well diffusion method. The results demonstrated that certain modifications significantly enhanced activity against resistant bacterial strains. Notably, one compound exhibited a broad spectrum of activity comparable to standard antibiotics like ampicillin and vancomycin .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of quinazoline derivatives. The study revealed that these compounds induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases. This mechanism highlights the potential for these compounds in cancer therapy .

Q & A

Q. What are the established synthetic routes for 4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline, and how can computational methods enhance their efficiency?

The synthesis of quinazoline derivatives often involves multi-step reactions, such as condensation, cyclization, and functional group modifications. For example, similar compounds (e.g., 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one) are synthesized via reactions between aldehydes and thioacetates, followed by hydrogenation . Computational approaches, like quantum chemical reaction path searches, can predict optimal intermediates and reduce trial-and-error experimentation. ICReDD’s methodology integrates computational design with experimental validation, enabling faster identification of reaction conditions and intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Characterization requires a combination of techniques:

- NMR spectroscopy to confirm molecular structure and substituent positions.

- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis.

- FT-IR to identify functional groups (e.g., nitro, amine).

- X-ray crystallography (if crystalline) for absolute configuration determination. These methods are standard for heterocyclic compounds, as demonstrated in studies on benzothiazolyl-azo derivatives and triazole-thiol analogs .

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

Stability studies should employ accelerated degradation testing under controlled pH, temperature, and light exposure. High-performance liquid chromatography (HPLC) or UV-Vis spectroscopy can monitor decomposition products. Statistical experimental design (e.g., factorial design) optimizes condition selection and identifies critical stability factors, as outlined in methodologies for TiO₂ photoactivity studies .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro-thienyl group in this compound during synthesis?

The nitro group’s electron-withdrawing nature activates the thienyl ring for electrophilic substitutions, while the dihydroxypropylamino group may participate in hydrogen bonding or act as a directing group. Similar nitrobenzyl-quinoxaline derivatives undergo reduction or rearrangement under specific conditions, suggesting analogous pathways for this compound . Kinetic studies (e.g., time-resolved spectroscopy) and density functional theory (DFT) calculations can elucidate transition states and intermediates.

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

Quantum mechanical calculations (e.g., DFT) predict activation energies and transition states, while machine learning models correlate experimental variables (e.g., solvent, catalyst) with yields. ICReDD’s framework combines these tools to narrow down optimal conditions, reducing experimental iterations by up to 70% . For reactor design, computational fluid dynamics (CFD) simulations ensure efficient mixing and heat transfer, as classified under CRDC’s reaction fundamentals subclass .

Q. What statistical methods resolve contradictions in experimental data, such as variable yield outcomes?

Design of Experiments (DoE) methodologies, like response surface modeling or Taguchi arrays, systematically analyze interactions between variables (e.g., temperature, reagent ratios). For example, Polish Journal of Chemical Technology highlights DoE’s role in reconciling conflicting data by identifying dominant factors and interactions . Sensitivity analysis further quantifies uncertainty in kinetic parameters.

Q. What methodologies assess the compound’s potential biological activity?

- In vitro assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization.

- Cell-based models : Evaluate cytotoxicity or antiproliferative effects in cancer cell lines.

- ADMET profiling : Use computational tools (e.g., SwissADME) to predict absorption and toxicity. These approaches are validated in studies on structurally similar chromen-2-one and triazole-thiadiazole derivatives .

Q. How can researchers address challenges in purification due to the compound’s polar functional groups?

Advanced separation techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.